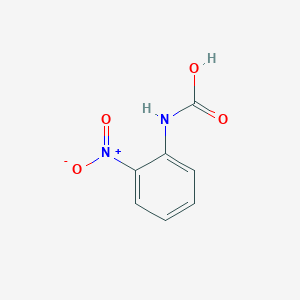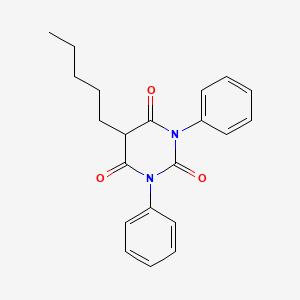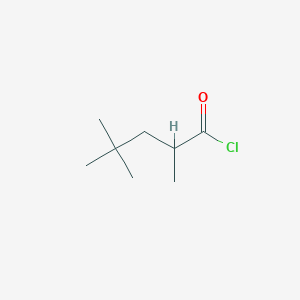
4-Heptyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptyl-1,3-dioxane is an organic compound with the molecular formula C₁₁H₂₂O₂. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Heptyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl₄) and iodine have also been used under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Heptyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Heptyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it forms peroxides upon exposure to air, which can further decompose to yield various products . The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- 2-Nonyl acetate
- 2-Hexyltetrahydrofuran
- 3-Hexyl-4-hydroxytetrahydropyran
- Decane-1,3-diol
Comparison: 4-Heptyl-1,3-dioxane is unique due to its specific ring structure and the presence of a heptyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
2244-84-0 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-heptyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-11-8-9-12-10-13-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
QYZZNUVMZQGMHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCOCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


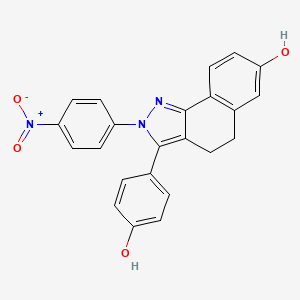

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)

![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
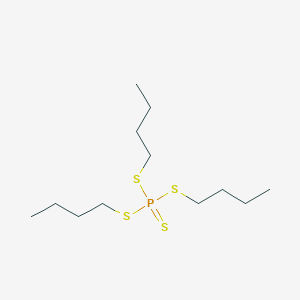

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

